molecular formula C18H17N3O3S2 B2946247 2-{[4-(Morpholinomethyl)-2-nitrophenyl]sulfanyl}-1,3-benzothiazole CAS No. 477869-47-9

2-{[4-(Morpholinomethyl)-2-nitrophenyl]sulfanyl}-1,3-benzothiazole

Cat. No.: B2946247
CAS No.: 477869-47-9
M. Wt: 387.47
InChI Key: FBXMDAVLCVDVDO-UHFFFAOYSA-N
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Description

The compound “2-{[4-(Morpholinomethyl)-2-nitrophenyl]sulfanyl}-1,3-benzothiazole” is a derivative of benzothiazole . Benzothiazole is an aromatic heterocyclic compound with the chemical formula C7H5NS . It is colorless and slightly viscous liquid . Although the parent compound, benzothiazole, is not widely used, many of its derivatives are found in commercial products or in nature .


Synthesis Analysis

A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized keeping in view the structural requirement of pharmacophore and evaluated for anticonvulsant activity and neurotoxicity . The synthesis and characterization of these compounds involved the reaction sequence leading to the formation of the titled compounds .


Molecular Structure Analysis

Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar . The heterocyclic core of the molecule is readily substituted at the unique methyne centre in the thiazole ring .


Chemical Reactions Analysis

The nitration of benzothiazole derivatives, including compounds with an electron-withdrawing substituent (Hal, COR, CN, Py) at position 2, has been studied . In these instances, the low activity of the substrate called for the use of a strong nitrating agent, the HNO3–H2SO4 mixture .


Physical and Chemical Properties Analysis

Benzothiazole is an aromatic heterocyclic compound with the chemical formula C7H5NS . It is colorless, slightly viscous liquid . It has a sulfurous odor and meaty flavor . It is a thermally stable electron-withdrawing moiety with numerous applications in dyes such as thioflavin .

Mechanism of Action

The anticonvulsant activity of the titled compounds was assessed using the 6 Hz psychomotor seizure test . The most active compound of the series showed significant protection at a dose of 100 mg/kg in mice . Titled compounds have also exhibited good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger, in Lamarckian genetic algorithm-based flexible docking studies .

Future Directions

The compound holds immense potential for scientific research. Due to their diverse biological action, benzothiazole derivatives continuously attract the attention of researchers . The presence of lipophilic fragments, for example, an amino group or a halogen, in a molecule is critical for cytotoxic activity . This context, the use of the highly electronegative and extremely lipophilic pentafluorosulfanyl group may be useful for the development of new biologically active compounds .

Properties

IUPAC Name

4-[[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c22-21(23)15-11-13(12-20-7-9-24-10-8-20)5-6-17(15)26-18-19-14-3-1-2-4-16(14)25-18/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXMDAVLCVDVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=C(C=C2)SC3=NC4=CC=CC=C4S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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